![molecular formula C16H19N3O3 B2453218 N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1211221-28-1](/img/structure/B2453218.png)
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Description
N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, also known as DPI-3290, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPI-3290 is a pyridazinone derivative that exhibits potent anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Synthesis and Molecular Docking Analysis
One study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, detailing its structure and potential anticancer activity through molecular docking analysis targeting the VEGFr receptor. This research could indicate methodologies applicable for studying the anticancer potential of related compounds, including the target compound (Gopal Sharma et al., 2018).
Antimicrobial Activity
Another study synthesized derivatives using citrazinic acid as a starting material, aiming to produce antimicrobial agents. This research outlines a process that could be relevant for developing antimicrobial applications of "N-(2-(3,5-dimethylphenoxy)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide" (A. Hossan et al., 2012).
Anticonvulsant Activity
Research on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their analogs demonstrated significant anticonvulsant activity. These findings could inform investigations into the neurological effects of similar compounds (E. Pękala et al., 2011).
Antioxidant Activity
A study on synthesized coumarins explored their antioxidant activity, suggesting a methodology for assessing the antioxidant potential of chemically related compounds (A. Kadhum et al., 2011).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-8-13(2)10-14(9-12)22-7-6-17-15(20)11-19-16(21)4-3-5-18-19/h3-5,8-10H,6-7,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJUWQXPVAWHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)CN2C(=O)C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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